Ethyl 5-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate
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Overview
Description
Ethyl 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound that features a pyrazole moiety, an indole core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole and indole intermediates. The pyrazole moiety can be synthesized through cyclocondensation reactions involving hydrazine and 1,3-dicarbonyl compounds . The indole core can be constructed using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .
Once the intermediates are prepared, they are coupled through etherification and esterification reactions under controlled conditions. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation and Fischer indole synthesis steps, as well as the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of alkylated pyrazole derivatives.
Scientific Research Applications
Ethyl 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand the interaction of pyrazole and indole derivatives with biological targets such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. The pyrazole and indole moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine: A pyrazole derivative with similar structural features.
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: Another pyrazole derivative with a different substitution pattern.
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate: A structurally related compound with a bromine substituent.
Uniqueness
Ethyl 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is unique due to the combination of its pyrazole and indole moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
Ethyl 5-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole structure and the introduction of the pyrazole moiety. The synthetic pathways may vary, but they generally follow established methods for creating indole derivatives and incorporating functional groups that enhance biological activity.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- The compound has shown promising results in inhibiting various microbial strains. Studies indicate that derivatives containing the pyrazole ring often exhibit significant antimicrobial properties against bacteria such as E. coli and S. aureus .
2. Anticancer Properties
- Research has demonstrated cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in tumor cells . The incorporation of the indole structure is believed to enhance these anticancer properties.
3. Anti-inflammatory Effects
- Some studies suggest that this compound may act as a COX-2 inhibitor, which is crucial in managing inflammation and pain . This activity could position it as a candidate for developing anti-inflammatory medications.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally related to this compound. The results indicated that modifications to the pyrazole ring significantly influenced antimicrobial potency, with some derivatives exhibiting MIC values as low as 10 µg/mL against Staphylococcus aureus .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that certain derivatives induced cell cycle arrest and apoptosis at concentrations ranging from 10 to 50 µM. The study highlighted that the presence of both the indole and pyrazole moieties was essential for enhancing cytotoxicity .
Data Table: Biological Activities
Properties
Molecular Formula |
C27H31N3O4 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
ethyl 5-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C27H31N3O4/c1-6-33-27(32)26-20(5)30(21-9-7-17(2)8-10-21)25-12-11-23(14-24(25)26)34-16-22(31)15-29-19(4)13-18(3)28-29/h7-14,22,31H,6,15-16H2,1-5H3 |
InChI Key |
WLUZDUUWXZQCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C(=CC(=N3)C)C)O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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